

Application Note: Characterization of Aniline Formaldehyde Resins using FTIR and DSC

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Compound of Interest

Compound Name: Aniline;formaldehyde

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the characterization of aniline formaldehyde (AF) resins using Fourier Transform Infrared (FTIR) Spectroscopy and Differential Scanning Calorimetry (DSC). FTIR is employed to identify the functional groups and confirm the polymeric structure, while DSC is used to determine thermal transitions, such as the glass transition temperature (T_g), which are crucial for understanding the material's physical properties and processing behavior.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For aniline formaldehyde resins, FTIR is instrumental in confirming the polymerization reaction between aniline and formaldehyde and identifying the characteristic chemical bonds formed in the resin's structure.

Experimental Protocol: FTIR Analysis

This protocol outlines the potassium bromide (KBr) pellet method for preparing solid resin samples for FTIR analysis.

- Sample Preparation:

- Ensure the aniline formaldehyde resin sample is completely dry to avoid interference from water moisture in the IR spectrum. If necessary, dry the resin in a vacuum oven at a suitable temperature (e.g., 70°C for 1 hour).^[1]
- Weigh approximately 1-2 mg of the dried resin powder.
- Weigh approximately 100-200 mg of dry, spectroscopic grade KBr powder.
- Grind the resin and KBr powder together in an agate mortar and pestle until a fine, homogeneous mixture is obtained.
- Pellet Formation:
 - Transfer the mixture to a pellet press die.
 - Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or semi-transparent pellet.
- Spectral Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Collect a background spectrum of the empty sample compartment.
 - Collect the sample spectrum. Typical parameters include a scanning range of 4000 to 400 cm^{-1} , a resolution of 4 cm^{-1} , and an accumulation of 32 or more scans to ensure a good signal-to-noise ratio.^[2]

Data Presentation: FTIR Peak Assignments

The resulting FTIR spectrum should be analyzed to identify characteristic peaks corresponding to the functional groups within the aniline formaldehyde resin. The table below summarizes the key absorption bands.

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group	Reference
3400 - 3300	N-H Stretching	Secondary Amine (-NH-)	[3]
3027 - 2996	Aromatic C-H Stretching	Aromatic Ring	[1]
2850	Aliphatic C-H Stretching	Methylene Bridge (-CH ₂ -)	[1]
1600 - 1500	C=C Stretching	Aromatic Ring	[1][4]
1558	Cyclic Aromatic C=C Vibrations	Aniline incorporated in backbone	[3]
1400 - 1300	-CH ₂ -N Bending	Methylene-Amine Linkage	[1]
1387 - 1228	C-N Stretching	Aromatic Amine	[1]
750 - 650	C-H Out-of-plane Bending	Substituted Aromatic Ring	[1]

The presence of a peak around 2850 cm⁻¹ confirms the incorporation of the -CH₂- moiety from the formaldehyde unit into the polymer structure.[1]

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is used to detect physical transitions, such as the glass transition, melting, and crystallization. For amorphous or semi-crystalline polymers like aniline formaldehyde resins, determining the glass transition temperature (T_g) is essential as it defines the temperature at which the material changes from a rigid, glassy state to a more flexible, rubbery state.[5][6]

Experimental Protocol: DSC Analysis

- Sample Preparation:

- Accurately weigh 5-10 mg of the dried aniline formaldehyde resin sample into an aluminum DSC pan.[1]
- Crimp the pan with an aluminum lid to encapsulate the sample.
- Prepare an empty, crimped aluminum pan to be used as a reference.
- Instrument Setup and Measurement:
 - Place the sample pan and the reference pan into the DSC cell.
 - Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[2]
 - The thermal program typically involves an initial heating ramp to erase the sample's prior thermal history, followed by a controlled cooling ramp, and a final heating ramp during which the data is collected.
 - A typical heating and cooling rate is 10°C/min or 20°C/min.[1][7]
 - Set the temperature range to be sufficiently broad to encompass the expected glass transition (e.g., from 30°C to 250°C).

Data Presentation: Thermal Properties

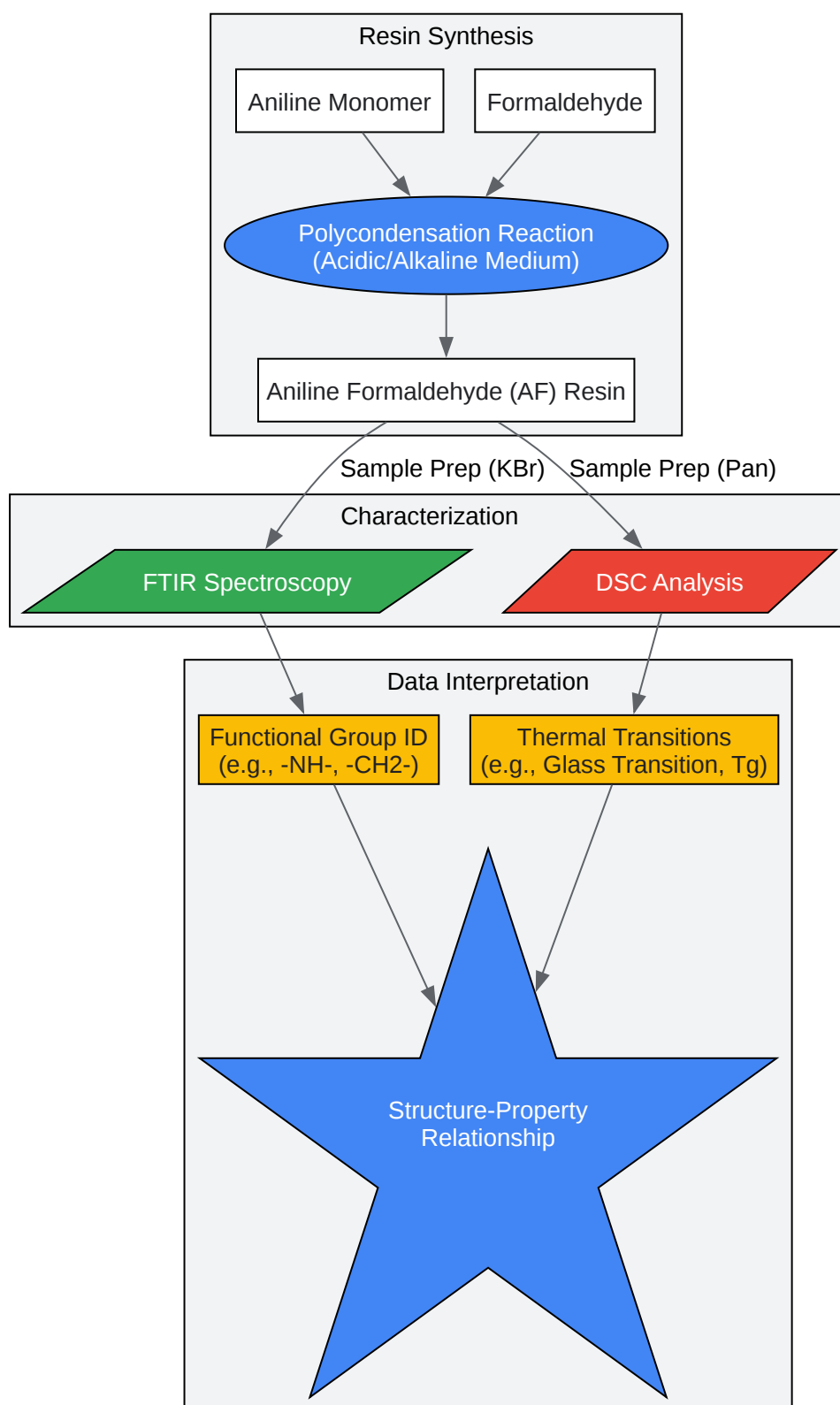
The glass transition is observed as a step-like change in the baseline of the DSC thermogram. [6][8] The T_g is typically reported as the midpoint of this transition. The specific T_g value can vary significantly based on the resin's molecular weight, degree of cross-linking, and synthesis conditions.

Thermal Property	Typical Value Range (°C)	Description
Glass Transition Temp. (Tg)	100 - 180	Temperature at which the amorphous polymer transitions from a glassy to a rubbery state.
Curing Exotherm Peak	120 - 200	An exothermic peak indicating the cross-linking (curing) reaction, often seen in uncured or partially cured resins.

Note: The values in this table are illustrative. The actual Tg and curing temperatures must be determined experimentally for each specific resin sample.

Experimental Workflow and Data Relationships

The following diagram illustrates the logical workflow for the synthesis and characterization of aniline formaldehyde resins.



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Caption: Workflow for AF resin synthesis and characterization.

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